

Hexaethylene Glycol Phosphoramidite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexaethylene glycol
phosphoramidite*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Properties and Applications of **Hexaethylene Glycol Phosphoramidite** in Oligonucleotide Synthesis.

Hexaethylene glycol phosphoramidite, commonly referred to as Spacer Phosphoramidite 18, is a key reagent in the chemical synthesis of modified oligonucleotides. Its primary function is to introduce a long, hydrophilic spacer arm within an oligonucleotide sequence. This technical guide provides a comprehensive overview of its chemical properties, applications, and a detailed experimental protocol for its use in solid-phase oligonucleotide synthesis.

Core Properties and Specifications

Hexaethylene glycol phosphoramidite is valued for its ability to create spatial separation between a functional moiety and the oligonucleotide itself, which can be critical for the proper functioning of the modified nucleic acid.^{[1][2]} The hydrophilic nature of the hexaethylene glycol (HEG) chain also helps to maintain the solubility of the resulting oligonucleotide.

Property	Value	Reference(s)
CAS Number	125607-09-2	[3]
Molecular Weight	784.91 g/mol	
Molecular Formula	C ₄₂ H ₆₁ N ₂ O ₁₀ P	
Synonyms	Spacer Phosphoramidite 18, HEG Phosphoramidite	[4]
Purity	Typically ≥98%	
Appearance		
Solubility	Good in most organic solvents	[1]
Storage Conditions	-20°C in the dark, desiccated	[1]

Applications in Research and Drug Development

The introduction of a hexaethylene glycol spacer can be advantageous in a variety of applications, including:

- **Quantitative PCR (qPCR) Probes:** In probes like Scorpion™ primers, the HEG spacer separates the fluorophore and quencher from the primer, allowing for efficient quenching until the target is amplified and the probe hybridizes.[1]
- **Biotin and Other Ligand Attachment:** The spacer arm provides distance between a ligand (e.g., biotin) and the oligonucleotide, reducing steric hindrance and improving the accessibility of the ligand for binding to its target (e.g., streptavidin).[1]
- **Therapeutic Oligonucleotides:** In the development of antisense oligonucleotides and siRNAs, conjugating molecules like cholesterol via an HEG linker can enhance cellular uptake and biodistribution. The hydrophilic spacer can help to mitigate the poor solubility often associated with such lipophilic conjugates.
- **Formation of Secondary Structures:** The flexible HEG linker can be used to form hairpin loops and other secondary structures in oligonucleotides.[4]

- Surface Immobilization: The spacer can be used to attach oligonucleotides to solid surfaces, such as microarrays, while ensuring the nucleic acid is accessible for hybridization.[4]

Experimental Protocol: Solid-Phase Synthesis of a 5'-Cholesterol-Conjugated Oligonucleotide

This protocol is adapted from the synthesis of a 5'-cholesterol-conjugated G-quadruplex-forming oligomer. It outlines the general steps for incorporating a hexaethylene glycol-based modifier at the 5'-end of a synthetic oligonucleotide using an automated DNA synthesizer.

Materials:

- Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
- Standard DNA phosphoramidites (dA, dC, dG, dT) and ancillary reagents for automated DNA synthesis (activator, capping reagents, oxidizing solution, deblocking solution).
- **Hexaethylene glycol phosphoramidite** derivative (e.g., a cholesteryl-HEG phosphoramidite).
- Anhydrous acetonitrile.
- Concentrated ammonium hydroxide.
- Triethylamine/pyridine solution (1:1, v/v).

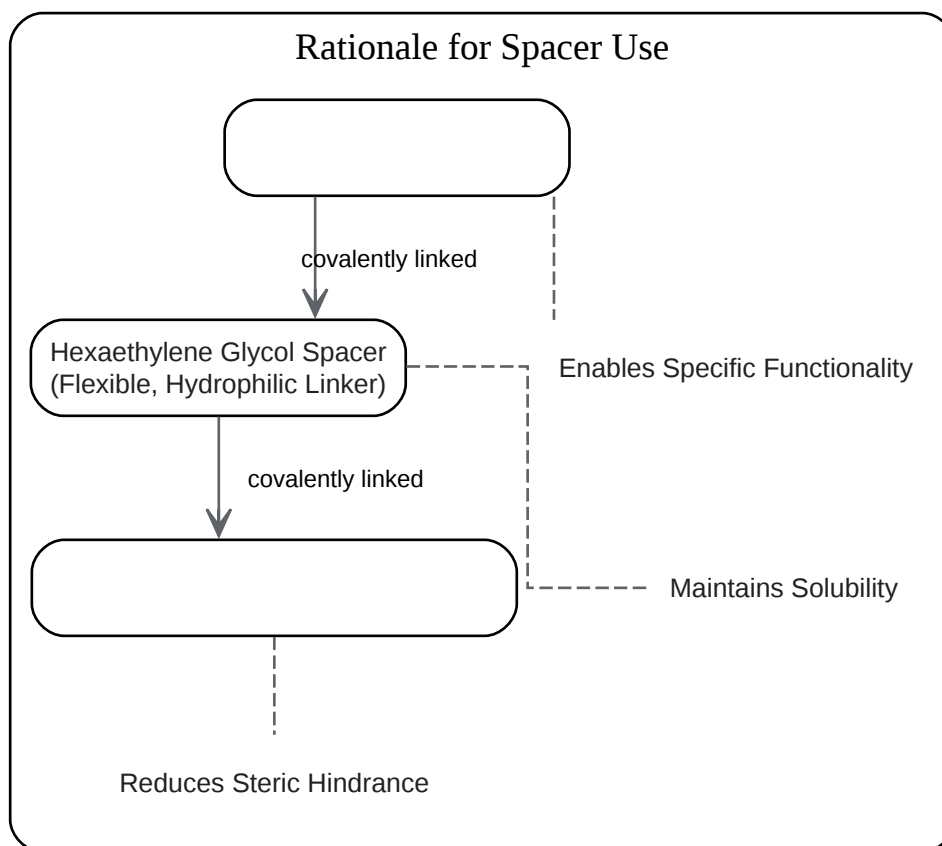
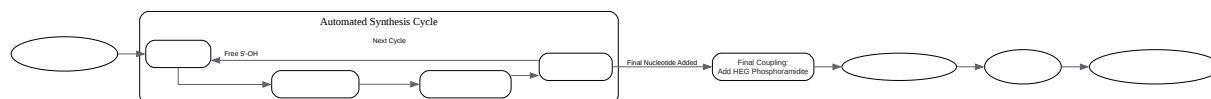
Procedure:

- Oligonucleotide Chain Assembly: The desired oligonucleotide sequence is assembled on the CPG solid support using a standard β -cyanoethyl phosphoramidite protocol on an automated DNA synthesizer. This involves sequential cycles of deblocking (deprotection), coupling, capping, and oxidation.
- Incorporation of the HEG-Cholesterol Moiety:
 - Following the assembly of the nucleotide sequence, the terminal 5'-dimethoxytrityl (DMT) group is removed.

- The cholesteryl-HEG phosphoramidite derivative is then coupled to the 5'-hydroxyl group of the oligonucleotide. The coupling time may need to be extended to ensure efficient reaction, for example, to 480 seconds.[5]
- Oxidation: After the coupling of the final phosphoramidite, the phosphite triester linkage is oxidized to a stable phosphate triester.
- Cleavage and Deprotection:
 - The 2-cyanoethyl protecting groups are removed from the phosphate backbone by treating the solid support with an anhydrous triethylamine/pyridine solution (1:1, v/v) at 50°C for 2 hours.
 - The oligonucleotide is then cleaved from the CPG support, and the nucleobase protecting groups are removed by incubation in concentrated ammonium hydroxide at 55°C for 14 hours.
- Purification: The crude oligonucleotide conjugate is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product.

Workflow and Diagrams

The following diagrams illustrate the general workflow for solid-phase oligonucleotide synthesis and the logical relationship of incorporating a spacer phosphoramidite.



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References

- 1. lumiprobe.com [lumiprobe.com]
- 2. Spacer Modified Oligonucleotide, Spacer Modification Oligo Synthesis [biosyn.com]
- 3. Hexaethylene glycol phosphoramidite | CAS#:125607-09-2 | Chemsrce [chemsrc.com]
- 4. rna.bocsci.com [rna.bocsci.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [Hexaethylene Glycol Phosphoramidite: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857326#hexaethylene-glycol-phosphoramidite-cas-number-and-molecular-weight]

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